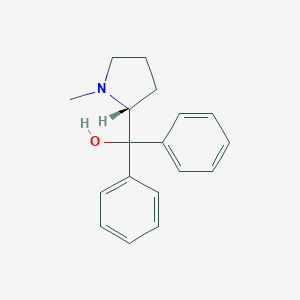
(R)-(1-Methylpyrrolidin-2-yl)diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung wird aufgrund ihrer chiralen Natur bei der Synthese verschiedener Pharmazeutika eingesetzt, was für die Herstellung enantiomerenreiner Medikamente von entscheidender Bedeutung ist. Sie dient als Zwischenprodukt bei der Herstellung von Antihistaminika und Antiallergika . Ihr strukturelles Grundgerüst findet sich auch in Modafinil, einem Medikament zur Behandlung von Schlafstörungen .
Katalyse in der organischen Chemie
In der organischen Synthese kann diese Verbindung als chiraler Katalysator wirken. Ihre Fähigkeit, das stereochemische Ergebnis von Reaktionen zu beeinflussen, macht sie wertvoll für die Herstellung spezifischer Enantiomere einer Substanz, was besonders bei der Herstellung von Medikamenten und anderen aktiven Molekülen wichtig ist.
Materialwissenschaft
Die Derivate der Verbindung werden aufgrund ihres Potenzials in der Materialwissenschaft untersucht, insbesondere bei der Entwicklung organischer Halbleiter und lichtemittierender Dioden (LEDs). Ihre Strukturanaloga wurden bei der Weiterentwicklung organischer Feldeffekttransistoren (OFETs) und OLEDs eingesetzt .
Biologische Studien
In der biologischen Forschung können Derivate dieser Verbindung aufgrund ihrer amphipathischen Natur verwendet werden, um die Wechselwirkung mit biologischen Membranen oder Proteinen zu untersuchen. Dies kann helfen, die Wechselwirkungen zwischen Medikamenten und Rezeptoren zu verstehen und neue therapeutische Wirkstoffe zu entwickeln .
Chemische Forschung
Forscher verwenden diese Verbindung, um neue chemische Reaktionen und Wege zu erforschen. Ihre einzigartige Struktur ermöglicht die Untersuchung neuartiger Bindungsbildungen und Reaktionsmechanismen, die zur Weiterentwicklung des Wissens über die synthetische Chemie beitragen .
Industrielle Anwendungen
Obwohl spezifische industrielle Anwendungen dieser genauen Verbindung nicht weit verbreitet sind, werden strukturell verwandte Diphenylmethanol-Derivate bei der Herstellung von Agrochemikalien, als abschließende Gruppen in Polymerisationen und bei der Herstellung von Polyurethanen eingesetzt .
Wirkmechanismus
Target of Action
The primary targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown This compound, also known as “®-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine” or “[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol”, is a complex molecule and its interaction with biological systems is likely multifaceted
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are identified, it will be possible to map out the biochemical pathways involved and understand the compound’s impact on these pathways.
Result of Action
The molecular and cellular effects of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are not yet fully elucidated. Future research should aim to uncover these effects to provide a comprehensive understanding of the compound’s action.
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, presence of other molecules, and cellular context can all impact the action of a compound.
Eigenschaften
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAGFLYYNXCAB-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144119-12-0 |
Source


|
| Record name | (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
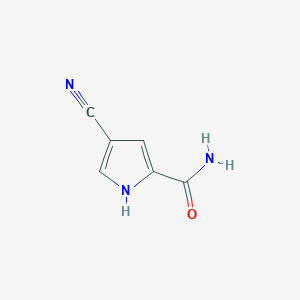

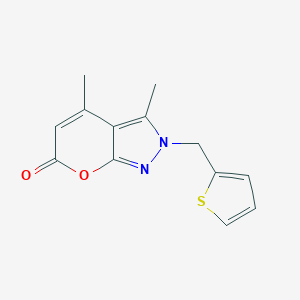

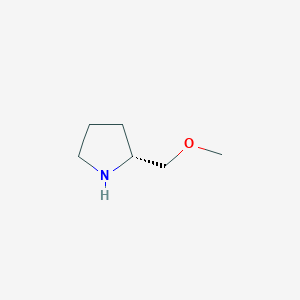
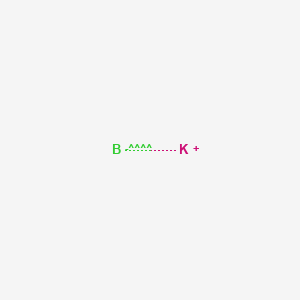



![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)




